cinchonain IIa

Green corrosion inhibition Metal surface protection Industrial acid pickling

Procure Cinchonain IIa for its unique, irreproducible molecular architecture—a phenylpropanoid-substituted proanthocyanidin dimer. Substitution with standard procyanidins or extracts is scientifically invalid, as its distinct lipophilicity and electron density confer a sustained 28-day corrosion inhibition (>93% at 200 mg/L, Q235 steel) not achievable with alternatives. Its precisely quantified DPPH EC₅₀ (6.8 μM) validates antioxidant assay standardization, while a 3.9 μg/mL MIC against Candida glabrata surpasses crude extracts. Use pure Cinchonain IIa as a definitive HPLC-UV/MS reference standard for botanicals, eliminating extract batch variability.

Molecular Formula C39H32O15
Molecular Weight 740.7 g/mol
Cat. No. B12379990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecinchonain IIa
Molecular FormulaC39H32O15
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O
InChIInChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28-,34+,35-,36-,37-/m1/s1
InChIKeyNWZBNZUABGSPSN-WRYDCQAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinchonain IIa Procurement Guide: Sourcing a Structurally Distinct Proanthocyanidin Dimer for Antioxidant and Corrosion Inhibition Applications


Cinchonain IIa (CAS: 85081-23-8) is a naturally occurring proanthocyanidin dimer belonging to the flavan-3-ol-phenylpropanoid conjugate class, originally isolated from *Cinchona succirubra* [1] and subsequently identified in various plant species including *Trichilia catigua* [2] and *Uncaria laevigata* [3]. The compound is characterized by a unique molecular architecture: a phenylpropanoid substituent linked to a procyanidin B-2-type dimeric epicatechin core, with a molecular weight of 740.66 g/mol and molecular formula C₃₉H₃₂O₁₅ [1][2]. This structural complexity differentiates cinchonain IIa from simpler monomeric catechins and standard procyanidin dimers, conferring distinct physicochemical properties and biological activity profiles that cannot be replicated by more readily available, lower-cost alternatives [1][2].

Why Cinchonain IIa Cannot Be Replaced by Generic Procyanidins or Monomeric Catechins


Attempts to substitute cinchonain IIa with structurally simpler, less expensive analogs such as procyanidin B2, epicatechin, or undefined plant extract mixtures are scientifically invalid due to fundamental differences in molecular architecture that directly impact performance. Cinchonain IIa contains a unique phenylpropanoid substituent appended to the dimeric flavan-3-ol core that is absent in standard procyanidins [1]; this structural feature alters its electron density distribution, steric configuration, and lipophilicity, which have been demonstrated through experimental and theoretical studies to confer distinct radical-scavenging kinetics and metal-surface adsorption properties [2][3]. Critically, the sustained 28-day corrosion inhibition performance and the specific 6.8 μM DPPH EC₅₀ value observed for cinchonain IIa cannot be extrapolated from data on monomeric epicatechin, procyanidin B2, or crude plant extracts—even those containing cinchonain IIa as a constituent—due to the unpredictable synergistic and antagonistic matrix effects inherent to complex mixtures [2][3]. The quantitative evidence detailed in Section 3 demonstrates that procurement decisions based solely on chemical class similarity or extract sourcing introduce unacceptable experimental variability and invalidate cross-study comparisons.

Cinchonain IIa: Quantified Differentiation Against Comparator Compounds


Corrosion Inhibition Efficiency: Cinchonain IIa vs. Plant Extracts and Standard Inhibitors

In a direct electrochemical evaluation of Q235 steel in 1 M HCl at 298 K, cinchonain IIa at 200 mg/L achieved an inhibition efficiency of 94.08% over 48 hours, and maintained efficiency exceeding 93% for 28 days [1]. The study explicitly notes that compared with plant extracts, cinchonain IIa demonstrates sustained protective effect, smaller required dosage, and lower ecotoxicity [1]. Plant extract corrosion inhibitors typically require substantially higher concentrations (often >1000 mg/L) to achieve comparable initial inhibition and suffer from rapid performance degradation due to compositional variability and microbial susceptibility [1].

Green corrosion inhibition Metal surface protection Industrial acid pickling

Antioxidant Potency: Cinchonain IIa DPPH Radical Scavenging vs. Reference Antioxidants

Cinchonain IIa exhibits DPPH radical scavenging activity with an EC₅₀ of 6.8 μM in standardized in vitro assays . In a multi-compound comparative study, nine isolated compounds—including cinchonain IIa, cinchonain Ia, cinchonain Ib, procyanidin B2, procyanidin B4, procyanidin C1, and epicatechin—all demonstrated higher radical scavenging activity and reducing power than ascorbic acid and Trolox in DPPH and Fe³⁺-Fe²⁺ reduction assays [1]. This positions cinchonain IIa among the most potent naturally derived antioxidants evaluated, with potency comparable to or exceeding synthetic reference compounds.

Free radical scavenging Oxidative stress research Natural product antioxidant screening

Antifungal Activity: Cinchonain IIa MIC Against Candida glabrata vs. Crude Extract Fraction

In antimicrobial screening against clinically relevant Candida species, isolated cinchonain IIa demonstrated an MIC of 3.9 μg/mL against C. glabrata [1]. This represents a 2.5-fold improvement in potency compared to the ethyl acetate fraction (EAF) from which it was derived, which exhibited an MIC of 9.76 μg/mL against the same organism [1]. Importantly, a separate study evaluating cinchonain IIa for antimicrobial activity reported no activity against standard bacterial and fungal panels, indicating species-specific and assay-dependent effects .

Antifungal susceptibility Candida glabrata Natural product antimicrobial screening

Ecotoxicological Safety Profile: Cinchonain IIa vs. Conventional Synthetic Corrosion Inhibitors

In a comprehensive evaluation of corrosion inhibition performance and ecotoxicological impact, cinchonain IIa was subjected to acute toxicity testing in zebrafish (Danio rerio) and antioxidant enzyme activity assessment [1]. The results demonstrate that cinchonain IIa is a low-toxicity corrosion inhibitor that causes no obvious damage to the antioxidant enzyme system of zebrafish and exhibits low potential risk to the healthy development of aquatic organisms and ecosystems [1]. This contrasts sharply with conventional synthetic corrosion inhibitors (e.g., chromates, benzotriazole, propargyl alcohol derivatives), which are well-documented for their environmental persistence, aquatic toxicity, and bioaccumulation potential [1].

Green chemistry Ecotoxicology Sustainable industrial chemicals

Acetylcholinesterase Inhibition: Cinchonain IIa-Containing Extract vs. Pure Compound Inference

A hydroalcoholic extract of Trichilia catigua confirmed to contain cinchonain IIa, cinchonain Ia, and cinchonain Ib as main constituents exhibited acetylcholinesterase (AChE) inhibition with an IC₅₀ of 142 μg/mL [1]. While pure cinchonain IIa was not individually assayed for AChE inhibition in this study, the extract's activity is attributed to the cinchonain components based on chemical profiling and the absence of activity in extracts lacking these phenylpropanoid-substituted flavan-3-ols [1]. The specific contribution of cinchonain IIa to this effect remains to be quantified through pure-compound testing.

Neuroprotection Cholinesterase inhibition Alzheimer's disease research

Cinchonain IIa: High-Value Application Scenarios Driven by Quantified Evidence


Industrial Corrosion Protection: Acid Pickling and Oilfield Acidification

Cinchonain IIa at 200 mg/L provides >93% corrosion inhibition efficiency on Q235 steel in 1 M HCl for 28 days—a sustained protection duration not achievable with undefined plant extracts or lower concentrations of synthetic alternatives [1]. The compound's demonstrated low aquatic toxicity and minimal impact on zebrafish antioxidant systems [2] positions it as a compliant alternative for operations facing tightening environmental discharge regulations. Procurement of pure cinchonain IIa eliminates the batch-to-batch variability inherent to crude plant extracts, enabling predictable, reproducible corrosion protection and simplified regulatory documentation. The defined molecular structure also facilitates mechanistic studies via computational modeling (DFT, molecular dynamics) for process optimization [1].

Natural Product Antioxidant Research and Standardization

With a precisely quantified DPPH EC₅₀ of 6.8 μM [1] and demonstrated superiority over ascorbic acid and Trolox in comparative assays [2], cinchonain IIa serves as an ideal reference compound for antioxidant screening programs. Unlike complex extracts where cinchonain IIa may be present but unquantified, pure cinchonain IIa provides a reproducible positive control for assay validation. Its unique phenylpropanoid-substituted proanthocyanidin structure also makes it a valuable scaffold for structure-activity relationship studies aimed at optimizing radical-scavenging efficiency or elucidating structure-dependent mechanisms of action [2].

Antifungal Lead Optimization Against Non-albicans Candida Species

The 3.9 μg/mL MIC of cinchonain IIa against Candida glabrata represents a 2.5-fold potency enhancement over the crude extract fraction [1]. This quantitative advantage justifies the procurement of purified cinchonain IIa for hit-to-lead optimization programs targeting non-albicans Candida infections, particularly given the species' intrinsic resistance to azole antifungals. Researchers should note that antimicrobial activity appears species-specific, as no activity was observed in broader antimicrobial panels [2], underscoring the need for targeted, pure-compound testing rather than reliance on extract-level screening data.

Phytochemical Reference Standard for Quality Control of Catuaba-Derived Botanicals

Cinchonain IIa has been confirmed as a principal bioactive constituent in Trichilia catigua and Anemopaegma arvense (both traded as 'catuaba') [1][2]. Pure cinchonain IIa is therefore essential as a quantitative reference standard for HPLC-UV/MS analysis in quality control laboratories tasked with authenticating botanical raw materials and finished products. The compound's well-characterized spectroscopic properties (¹H and ¹³C NMR assignments established) further support its utility as a marker compound for pharmacopoeial monograph development and regulatory compliance testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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